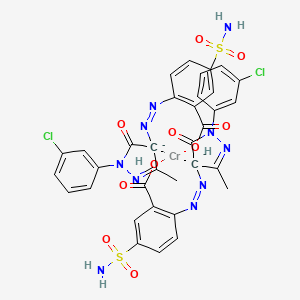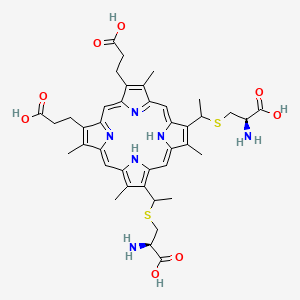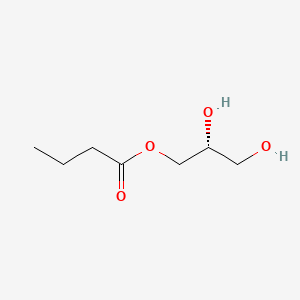
(E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a mercaptoacetic acid moiety and a hydrazide group attached to a 2-chlorophenyl ethylidene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of mercaptoacetic acid with 1-(2-chlorophenyl)ethylidene hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired hydrazide compound. After completion, the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the hydrazide group can interact with carbonyl-containing compounds, forming stable hydrazone derivatives. These interactions can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: Similar in structure but contains a benzofuran moiety instead of a chlorophenyl group.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar hydrazide structure but different substituents.
Uniqueness
(E)-Mercaptoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to the presence of both a mercaptoacetic acid moiety and a chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
133662-03-0 |
|---|---|
分子式 |
C10H11ClN2OS |
分子量 |
242.73 g/mol |
IUPAC名 |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-sulfanylacetamide |
InChI |
InChI=1S/C10H11ClN2OS/c1-7(12-13-10(14)6-15)8-4-2-3-5-9(8)11/h2-5,15H,6H2,1H3,(H,13,14)/b12-7+ |
InChIキー |
WSJKFPNOYOVATL-KPKJPENVSA-N |
異性体SMILES |
C/C(=N\NC(=O)CS)/C1=CC=CC=C1Cl |
正規SMILES |
CC(=NNC(=O)CS)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















